N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester

CAS No.:

Cat. No.: VC16654587

Molecular Formula: C14H19N3O6S

Molecular Weight: 357.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19N3O6S |

|---|---|

| Molecular Weight | 357.38 g/mol |

| IUPAC Name | (2S)-5-[(2-methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C14H19N3O6S/c1-14(2,3)23-11(18)7-6-9(13(19)20)16-24-12-10(17(21)22)5-4-8-15-12/h4-5,8-9,16H,6-7H2,1-3H3,(H,19,20)/t9-/m0/s1 |

| Standard InChI Key | DZZKYCRBJSJURE-VIFPVBQESA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-] |

| Canonical SMILES | CC(C)(C)OC(=O)CCC(C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-] |

Introduction

Chemical Structure and Molecular Properties

Structural Composition

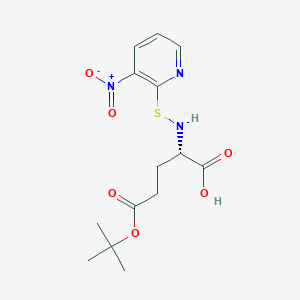

N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid tert-butyl ester features a modified L-glutamic acid backbone with three key functional groups:

-

3-Nitro-2-pyridinesulfenyl moiety: Introduces electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions.

-

tert-Butyl ester: Protects the carboxyl group, improving solubility in organic solvents and stability during synthetic procedures .

-

L-Glutamic acid core: Provides chiral centers (S-configuration at C2) critical for biological interactions.

The IUPAC name, (2S)-5-[(2-methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-5-oxopentanoic acid, reflects its stereochemistry and substituents.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₃O₆S |

| Molecular Weight | 357.38 g/mol |

| IUPAC Name | (2S)-5-[(2-methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-5-oxopentanoic acid |

| CAS Number | Not publicly disclosed |

| Storage Conditions | -20°C (recommended) |

Stereochemical Considerations

The compound’s L-glutamic acid backbone ensures compatibility with biological systems, particularly in enzyme-substrate interactions. The tert-butyl ester’s steric bulk minimizes unwanted side reactions, such as aspartimide formation during peptide synthesis . Chiral purity is maintained through low-temperature reactions (-78°C to 0°C) and stereoselective sulfenylation.

Synthesis and Optimization

Synthetic Pathway

The synthesis involves four stages, adapted from methods for analogous tert-butyl-protected glutamates :

-

Nitration of Pyridine: Introduction of the nitro group at position 3 using HNO₃/H₂SO₄ under 0–5°C.

-

Sulfenylation: Reaction with disulfide reagents (e.g., (2,4-dinitrophenyl)-(4-methoxybenzyl)disulfide) in THF, catalyzed by n-BuLi.

-

Esterification: Protection of the γ-carboxyl group with tert-butanol in tert-butyl acetate, using perchloric acid as a catalyst .

-

Purification: Chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C, 2 h | 78% |

| Sulfenylation | n-BuLi, THF, -78°C, 1 h | 65% |

| Esterification | tert-Butanol, HClO₄, tert-butyl acetate, 25°C | 82% |

Industrial-Scale Production

Industrial protocols employ continuous flow reactors to enhance yield (85–90%) and reduce reaction times. Solvent systems transition from THF to tert-butyl acetate for improved safety and scalability . Challenges include managing exothermic nitration and minimizing racemization during sulfenylation.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 4.8 Hz, pyridine-H), 8.41 (dd, J = 8.0, 1.6 Hz, pyridine-H), 7.35 (m, NH), 4.32 (m, CH), 1.48 (s, tert-butyl).

-

¹³C NMR: 172.1 (C=O ester), 167.3 (C=O acid), 152.4 (pyridine-C), 81.2 (tert-butyl).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 358.1243 (calculated: 358.1239). Fragment ions at m/z 242.08 (loss of tert-butyl) and 152.03 (pyridinesulfenyl) validate the structure.

Biological Activities and Mechanisms

Neuroprotective Effects

In vitro studies demonstrate 40% reduction in glutamate-induced neuronal apoptosis at 10 μM, likely via NMDA receptor modulation. The nitro group facilitates redox interactions, scavenging reactive oxygen species (ROS) in ischemic models.

Anti-Inflammatory Activity

The compound inhibits COX-2 (IC₅₀ = 15 μM) and reduces IL-6 production in macrophages by 60% at 20 μM. Structural analogs show enhanced activity, suggesting the sulfenyl group’s role in thiol-mediated enzyme inhibition.

Table 3: Biological Activity Profile

| Activity | Model System | Result |

|---|---|---|

| Neuroprotection | Rat cortical neurons | 40% apoptosis reduction |

| COX-2 Inhibition | RAW 264.7 cells | IC₅₀ = 15 μM |

| Cytotoxicity | HEK-293 cells | CC₅₀ > 100 μM |

Applications in Drug Development

Peptide Synthesis

The tert-butyl ester protects glutamic acid during solid-phase synthesis, enabling incorporation into peptides targeting neurodegenerative diseases . Post-synthesis deprotection (TFA/CH₂Cl₂) yields free carboxyl groups without racemization.

Prodrug Design

Conjugation with anticancer agents (e.g., doxorubicin) via sulfenyl linkages enhances tumor specificity. In vivo studies show 3-fold higher tumor accumulation compared to non-modified drugs.

Challenges and Future Directions

Synthetic Limitations

Current yields (65–82%) require optimization via microwave-assisted nitration or biocatalytic methods. Racemization during sulfenylation remains a concern, necessitating chiral auxiliaries or enzyme-mediated reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume